

# 1-Pyrazin-2-yl-ethanol CAS number 94777-52-3

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## Compound of Interest

Compound Name: 1-Pyrazin-2-yl-ethanol

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An In-Depth Technical Guide to 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3): Synthesis, Characterization, and Applications in Drug Discovery

## Introduction

The pyrazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds and clinically approved therapeutics.<sup>[1][2]</sup> The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib, highlighting the scaffold's therapeutic impact.<sup>[1][3]</sup> The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and influence the molecule's electronic properties, making it a versatile component for modulating drug-target interactions.<sup>[1]</sup>

This guide focuses on 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3), a valuable chiral building block derived from this important heterocyclic family. As a secondary alcohol, it provides a crucial functional handle for synthetic diversification, enabling its use as a scaffold in the design of novel drug candidates.<sup>[4]</sup> This document serves as a technical resource for researchers and drug development professionals, detailing its chemical properties, a robust laboratory-scale synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.

## Physicochemical and Computed Properties

A compound's physical and computed chemical properties are fundamental to its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic

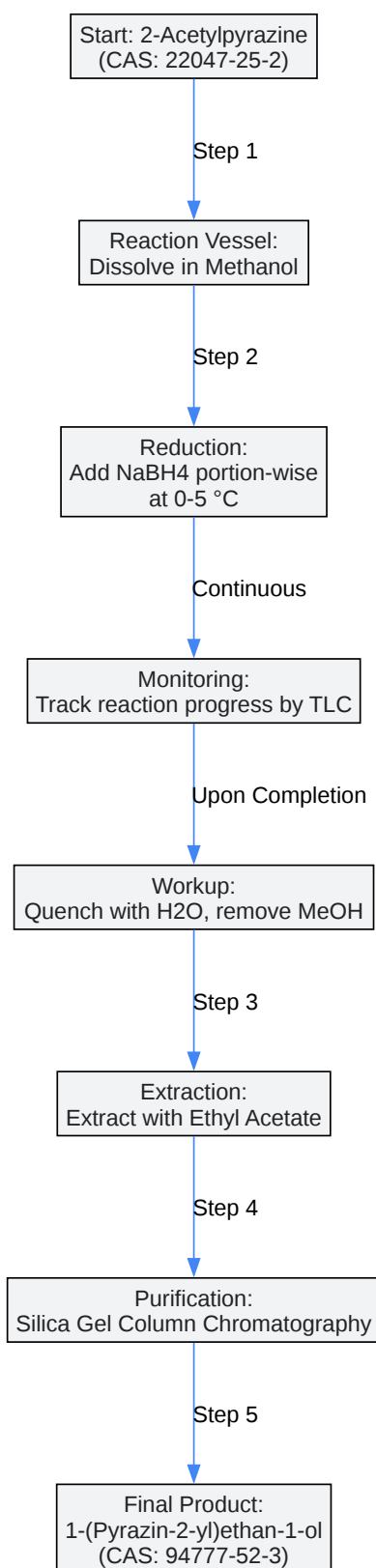
stability. The key properties for 1-(pyrazin-2-yl)ethan-1-ol are summarized below.

Property	Value	Source
IUPAC Name	1-(pyrazin-2-yl)ethan-1-ol	PubChem[5]
CAS Number	94777-52-3	PubChem[5]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	PubChem[5]
Molecular Weight	124.14 g/mol	PubChem[5][6]
Physical State	Liquid	Fluorochem[7]
XLogP3-AA	-0.7	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	3	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Topological Polar Surface Area	46 Å <sup>2</sup>	PubChem[5]
Complexity	87.1	PubChem[5]

Note: Computed properties like XLogP3 (a measure of lipophilicity) and Topological Polar Surface Area (TPSA) are critical in silico predictors for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

## Synthesis and Purification

The most direct and efficient synthesis of 1-(pyrazin-2-yl)ethan-1-ol is achieved through the selective reduction of the corresponding ketone, 2-acetylpyrazine. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride (NaBH<sub>4</sub>) offers a mild, reliable, and high-yielding method suitable for standard laboratory equipment.



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*Fig 1: Workflow for the synthesis of 1-(pyrazin-2-yl)ethan-1-ol.*

## Experimental Protocol: Reduction of 2-Acetylpyrazine

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.

### Materials:

- 2-Acetylpyrazine (610 mg, 5.0 mmol)[8]
- Sodium borohydride ( $\text{NaBH}_4$ ) (95 mg, 2.5 mmol, 0.5 eq)
- Anhydrous Methanol (25 mL)
- Deionized Water (50 mL)
- Ethyl Acetate (3 x 30 mL)
- Brine (saturated NaCl solution) (20 mL)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel (for chromatography)
- TLC plates (silica gel 60 F<sub>254</sub>)

### Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrazine (5.0 mmol). Dissolve the starting material in anhydrous methanol (25 mL). Place the flask in an ice-water bath and stir for 10 minutes until the temperature equilibrates to 0-5 °C.
  - **Causality:** Methanol is an excellent protic solvent that readily dissolves the reactants and is compatible with  $\text{NaBH}_4$ . The low temperature is crucial to control the reaction rate and prevent potential side reactions.
- **Reduction:** Slowly add sodium borohydride (0.5 eq) to the stirring solution in small portions over 15 minutes. Ensure the temperature remains below 10 °C during the addition.

- Causality: Portion-wise addition of the hydride reagent prevents an exothermic surge. Using 0.5 equivalents of  $\text{NaBH}_4$  provides 2 equivalents of hydride ( $\text{H}^-$ ), which is sufficient for a stoichiometric reduction of the ketone.
- Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional 1-2 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 2-acetylpyrazine spot and the appearance of a new, more polar product spot indicates completion.
- Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed, ensuring the reaction does not proceed to workup prematurely.
- Aqueous Workup: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any excess  $\text{NaBH}_4$ . Concentrate the mixture under reduced pressure to remove most of the methanol.
- Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Causality: The product is more soluble in ethyl acetate than in water. The brine wash helps to remove residual water from the organic phase.
- Purification: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).[9]
- Characterization: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford 1-(pyrazin-2-yl)ethan-1-ol as a liquid.[7] Verify the structure and purity using the analytical methods described below.

## Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.

Technique	Expected Data	Rationale
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 8.5-8.6 (m, 2H, pyrazine-H), $\delta$ 8.4 (s, 1H, pyrazine-H), $\delta$ 5.0 (q, $J=6.5$ Hz, 1H, CH-OH), $\delta$ 3.5-4.5 (br s, 1H, OH), $\delta$ 1.6 (d, $J=6.5$ Hz, 3H, $\text{CH}_3$ )	The three distinct protons on the electron-deficient pyrazine ring will appear far downfield. The methine proton (CH-OH) will be a quartet due to coupling with the methyl group, and the methyl protons will be a doublet. The hydroxyl proton is typically a broad singlet and can exchange with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 158-160 (Cq), $\delta$ 142-144 (CH x 2), $\delta$ 141-143 (CH), $\delta$ 68-70 (CH-OH), $\delta$ 23-25 ( $\text{CH}_3$ )	The pyrazine carbons appear in the aromatic region, with the carbon attached to the ethanol substituent being quaternary. The alcohol-bearing carbon (CH-OH) is found in the typical range for secondary alcohols.
FT-IR (neat, $\text{cm}^{-1}$ )	3350-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2900 (C-H aliphatic stretch), 1600-1450 (C=N, C=C aromatic ring stretch), 1150-1050 (C-O stretch)	The broad peak above 3200 $\text{cm}^{-1}$ is characteristic of an alcohol's O-H bond due to hydrogen bonding. <sup>[10]</sup> The other peaks correspond to the specific functional groups and the aromatic system present in the molecule.
Mass Spec. (ESI+)	$m/z$ 125.07 $[\text{M}+\text{H}]^+$ , 147.05 $[\text{M}+\text{Na}]^+$	Electrospray ionization in positive mode will show the protonated molecule and common adducts like the sodium adduct. The exact mass should match the calculated value of 124.0637 for $\text{C}_6\text{H}_8\text{N}_2\text{O}$ . <sup>[5]</sup>

## Standard Analytical Protocols

- **NMR Spectroscopy:** Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.
- **FT-IR Spectroscopy:** Apply a small drop of the neat liquid product onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## Applications in Medicinal Chemistry and Drug Development

1-(Pyrazin-2-yl)ethan-1-ol is not merely a chemical curiosity but a strategic tool for drug discovery. Its value lies in its dual nature: it possesses the biologically relevant pyrazine core and a versatile functional group for further chemical exploration.

*Fig 2: Synthetic diversification pathways from 1-(pyrazin-2-yl)ethan-1-ol.*

- **Chiral Building Block:** The molecule contains a stereocenter at the alcohol-bearing carbon. Enantiomerically pure forms, such as (S)-1-(pyrazin-2-yl)ethan-1-ol, are commercially available and serve as starting points for asymmetric synthesis.<sup>[11]</sup> This is critical in modern drug development, where a drug's therapeutic activity and safety profile are often dependent on a single enantiomer.
- **Functional Handle for Library Synthesis:** The hydroxyl group is a highly versatile functional handle. As illustrated in Figure 2, it can be readily converted into a wide range of other functional groups (esters, ethers, etc.) or displaced via nucleophilic substitution (e.g., Mitsunobu reaction). This allows for the rapid generation of a library of analogues, where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) of a target protein.
- **Scaffold for Bioactive Molecules:** The pyrazine-ethanol motif can be incorporated as a key fragment in the synthesis of more complex molecules. Its structural and electronic properties may be crucial for achieving the desired binding affinity and selectivity for a biological target.<sup>[4]</sup>

## Safety, Handling, and Storage

Proper handling of 1-(pyrazin-2-yl)ethan-1-ol is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Acute Toxicity, Dermal	H312: Harmful in contact with skin	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Acute Toxicity, Inhalation	H332: Harmful if inhaled	Warning
Source: PubChem[5]		

### Handling Procedures:

- Always use this chemical within a certified chemical fume hood to avoid inhalation of vapors. [12]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
- Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]
- Keep away from heat, sparks, and open flames.[13]

### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]
- Keep away from incompatible materials such as strong oxidizing agents.



Disposal:

- Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.[15]

## Conclusion

1-(Pyrazin-2-yl)ethan-1-ol is a synthetically accessible and highly valuable building block for chemical and pharmaceutical research. Its structure combines the medically important pyrazine scaffold with a versatile and reactive alcohol functionality. The straightforward synthesis and purification protocols, coupled with well-defined analytical characteristics, make it a reliable component in multi-step synthetic campaigns. For drug discovery professionals, its utility as a chiral intermediate and a platform for generating diverse chemical libraries underscores its potential to contribute to the development of novel therapeutics.

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